8-(azepan-1-ylmethyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (flavonoid) family, characterized by a benzopyran-4-one core. Key structural features include:
- Position 2: Methyl group (–CH₃).
- Position 3: 3-Methoxyphenoxy group (–O–C₆H₃–OCH₃), introducing aryl ether and methoxy substituents.
- Position 8: Azepan-1-ylmethyl group (–CH₂–C₆H₁₂N), a seven-membered cyclic amine enhancing solubility and steric bulk.
The molecular formula is inferred as C₂₄H₂₇NO₅ (exact mass: ~425.5 g/mol), though this requires experimental validation. Its structural complexity suggests applications in medicinal chemistry, particularly targeting neurodegenerative or oxidative stress-related pathways .
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-16-23(30-18-9-7-8-17(14-18)28-2)22(27)19-10-11-21(26)20(24(19)29-16)15-25-12-5-3-4-6-13-25/h7-11,14,26H,3-6,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYXFEJICCSYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)OC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(azepan-1-ylmethyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one , often referred to as a chromone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 430.53 g/mol. Its structure features a chromone backbone, which is known for various biological activities.
Chromone derivatives often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymes : Many chromones act as enzyme inhibitors, modulating pathways involved in inflammation and cancer.
- Antioxidant Activity : The presence of hydroxyl groups in chromones contributes to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Chromones can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
1. Anti-inflammatory Activity
Research has demonstrated that chromone derivatives can significantly inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses. For instance, studies on related compounds have shown that they can suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity .
2. Antioxidant Activity
The antioxidant potential of chromone derivatives is attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). This property is vital for protecting cells from oxidative stress-related damage.
3. Antimicrobial Activity
Chromone derivatives have been reported to exhibit antimicrobial properties against various pathogens. Specific structural modifications can enhance their efficacy against bacteria and fungi.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares key analogs and their properties:
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
